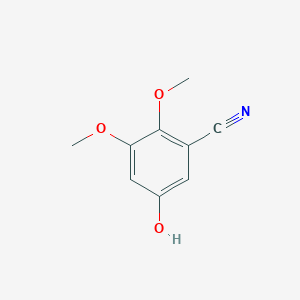

5-Hydroxy-2,3-dimethoxybenzonitrile

Description

Historical Context and Significance of Benzonitrile (B105546) Scaffolds in Organic Chemistry

The journey of benzonitrile, the parent compound of this extensive family, began in 1844 when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Fehling correctly deduced its structure by drawing an analogy to the formation of hydrogen cyanide (formonitrile) from ammonium formate (B1220265) and, in doing so, christened the entire class of organic compounds known as nitriles. wikipedia.org

Since its discovery, the benzonitrile scaffold has become a versatile and valuable component in the arsenal (B13267) of organic chemists. It serves as a key precursor for a multitude of functional groups, including amines, amides, and ketones, through reactions such as hydrolysis and additions of organometallic reagents. wikipedia.org For instance, the reaction of benzonitrile with amines yields N-substituted benzamides following hydrolysis. wikipedia.org

A significant leap in the utility of benzonitriles came with their application in coordination chemistry. They form stable, yet labile, coordination complexes with various transition metals, such as palladium. A notable example is bis(benzonitrile)palladium(II) dichloride, which serves as a soluble and convenient source of palladium in organic solvents. wikipedia.orgwikipedia.org The benzonitrile ligands in such complexes are easily displaced by stronger ligands, making them invaluable intermediates in catalysis, particularly in the Nobel Prize-winning field of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. wikipedia.org

The significance of the benzonitrile scaffold extends beyond terrestrial laboratories. In 2018, its detection in the interstellar medium provided a crucial link in understanding the chemical evolution of the universe, connecting simple carbon-based molecules to more complex polycyclic aromatic hydrocarbons (PAHs). wikipedia.org

Overview of Contemporary Research Directions for Hydroxy- and Methoxy-Substituted Benzonitriles

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) substituents onto the benzonitrile ring dramatically expands its chemical and biological diversity. These functional groups, through their electron-donating and hydrogen-bonding capabilities, modulate the electronic properties and steric profile of the molecule, leading to a wide array of applications currently being explored in academic and industrial research.

Medicinal Chemistry and Drug Discovery: A primary focus of contemporary research is the incorporation of hydroxy- and methoxy-substituted benzonitriles into novel therapeutic agents. The specific substitution patterns can lead to selective interactions with biological targets. For example, derivatives of these compounds are being investigated for their potential as:

Enzyme inhibitors: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxy and methoxy groups can form specific interactions within the active sites of enzymes.

Receptor antagonists: The synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, complex structures derived from benzonitrile precursors, has been pursued for their potential as selective muscarinic (M3) receptor antagonists. nih.gov

Organic Synthesis and Materials Science: In the realm of synthetic chemistry, these substituted benzonitriles are valuable intermediates. The hydroxyl group can be used as a directing group in electrophilic aromatic substitutions or as a handle for further functionalization. The methoxy group is often employed as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage.

Recent research highlights various synthetic strategies and applications:

One-pot synthesis: Efficient, multi-step, one-pot procedures are being developed for the synthesis of complex dihydroxy benzonitriles from simpler dialkoxy benzoic acids, showcasing the drive for greener and more atom-economical processes. google.com

Structural and Electronic Studies: Advanced analytical techniques and computational methods, such as Density Functional Theory (DFT), are being used to study the molecular structure, electronic properties, and reactivity of these compounds. For instance, the study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile has provided insights into its crystal structure and molecular electrostatic potential. nih.gov

The following table summarizes some of the research on related hydroxy- and methoxy-substituted benzonitriles:

| Compound/Derivative Class | Research Focus | Key Findings/Applications |

| 2,3-dihydroxy benzonitrile | Synthesis | Development of one-pot synthesis from 2,3-dialkoxy benzoic acid. google.com |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile | Structural Analysis | Crystal structure determination and DFT studies to understand electronic properties. nih.gov |

| 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | Medicinal Chemistry | Investigated as potential selective muscarinic (M3) receptor antagonists. nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzonitrile (B1316929) (Syringonitrile) | Intermediate | Known as syringonitrile and is a recognized chemical entity with established properties. cas.org |

Academic Research Scope and Potential for 5-Hydroxy-2,3-dimethoxybenzonitrile

While extensive research exists for various isomers of hydroxy- and dimethoxy-substituted benzonitriles, such as the 6-hydroxy-2,3-dimethoxybenzonitrile nih.gov and 4-hydroxy-3,5-dimethoxybenzonitrile cas.org, the specific compound 5-Hydroxy-2,3-dimethoxybenzonitrile remains a largely unexplored area of academic inquiry. To date, there is a notable absence of dedicated studies on its synthesis, characterization, and potential applications in the scientific literature.

The potential research scope for this particular molecule can be inferred from the established chemistry of its isomers and related compounds. A logical starting point for research would be the development of a regioselective synthesis. Based on known methodologies for related compounds, several synthetic routes could be envisioned:

From a substituted veratraldehyde: A potential route could involve the nitration or bromination of 2,3-dimethoxybenzaldehyde, followed by conversion of the aldehyde to a nitrile and subsequent functional group manipulations to introduce the hydroxyl group at the 5-position. The synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) from veratraldehyde provides a precedent for such transformations. researchgate.net

From a substituted benzoic acid: A multi-step synthesis starting from 2,3-dimethoxybenzoic acid could be another viable approach. This could involve electrophilic substitution to introduce a functional group at the 5-position that can later be converted to a hydroxyl group, followed by conversion of the carboxylic acid to the nitrile. The one-pot synthesis of 2,3-dihydroxy benzonitrile from 2,3-dimethoxy benzoic acid demonstrates the feasibility of such a pathway. google.com

Once synthesized, a thorough characterization using modern spectroscopic and analytical techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.

Infrared (IR) spectroscopy to identify the characteristic functional groups (hydroxyl, nitrile, ether).

Mass spectrometry (MS) to determine the exact mass and fragmentation pattern.

X-ray crystallography to determine the solid-state structure and intermolecular interactions.

The potential applications of 5-Hydroxy-2,3-dimethoxybenzonitrile could then be explored in several directions, mirroring the research on its isomers:

Biological Screening: The compound could be screened for a wide range of biological activities, including as an antimicrobial, antifungal, or anticancer agent. The specific arrangement of the hydroxyl and methoxy groups could lead to novel interactions with biological targets.

Medicinal Chemistry Scaffold: It could serve as a novel building block for the synthesis of more complex molecules with potential therapeutic value. The hydroxyl group provides a convenient point for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.

Materials Science: The unique electronic and hydrogen-bonding properties of this molecule could make it a candidate for applications in materials science, such as in the development of novel liquid crystals or organic electronic materials.

The table below outlines the basic properties of 5-Hydroxy-2,3-dimethoxybenzonitrile, which are essential for its identification and further study.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 5-Hydroxy-2,3-dimethoxybenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQGCWIUTPTOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analog Design Strategies

Chemical Modifications of Hydroxyl and Methoxy (B1213986) Groups for Structure Diversification

The phenolic hydroxyl and the two methoxy groups on the aromatic ring of 5-Hydroxy-2,3-dimethoxybenzonitrile are prime targets for chemical modification to diversify the molecular structure.

The presence of a hydroxyl group allows for straightforward etherification and esterification reactions. These modifications are instrumental in altering the polarity, lipophilicity, and hydrogen bonding capacity of the parent molecule, which in turn can influence its interaction with biological targets.

Etherification reactions involve the conversion of the phenolic hydroxyl group into an ether. This is typically achieved by reacting 5-Hydroxy-2,3-dimethoxybenzonitrile with an alkyl halide or sulfate (B86663) in the presence of a base. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex moieties, thereby systematically tuning the compound's properties. For instance, the introduction of a bulky alkyl group can enhance lipophilicity and potentially lead to different binding orientations within a receptor pocket.

These modifications are summarized in the following table:

| Reaction Type | Reagents and Conditions | Product Functional Group | Impact on Properties |

| Etherification | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, NaH) | Ether (O-R) | Increased lipophilicity, altered hydrogen bonding |

| Esterification | Acyl chloride (R-COCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine, Et3N) or Acid catalyst | Ester (O-CO-R) | Increased lipophilicity, potential for prodrug design |

The methoxy groups at the 2- and 3-positions offer opportunities for selective demethylation to generate corresponding phenolic analogs. The resulting catecholic or pyrogallolic structures can exhibit enhanced antioxidant properties and different binding affinities due to the increased number of hydroxyl groups available for hydrogen bonding.

Selective Demethylation of one or both methoxy groups can be a challenging yet powerful tool for creating new analogs. Reagents such as boron tribromide (BBr3) are known to cleave aryl methyl ethers. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the reagent, it may be possible to achieve selective demethylation. For instance, the methoxy group ortho to the hydroxyl group might exhibit different reactivity compared to the one meta to it due to electronic and steric effects. blucher.com.br A patent describes a process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones using a Lewis acid in an organic solvent, which could potentially be adapted. google.com

Hydroxylation of the aromatic ring, while synthetically more complex, can introduce additional hydroxyl groups, leading to polyhydroxylated benzonitrile (B105546) derivatives. Such compounds are of interest due to the well-documented antioxidant and biological activities of polyphenolic structures. nih.gov Synthetic strategies to achieve this might involve electrophilic aromatic substitution reactions under carefully controlled conditions to direct the incoming hydroxyl group to a specific position.

Elaboration of the Nitrile Functionality in Organic Synthesis

The nitrile group of 5-Hydroxy-2,3-dimethoxybenzonitrile is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly expanding the chemical space of accessible analogs.

The conversion of the nitrile group opens up avenues to synthesize compounds with diverse chemical and biological properties.

Amines: The reduction of the nitrile group to a primary amine (aminomethyl group) can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting benzylamine (B48309) derivatives introduce a basic center into the molecule, which can profoundly alter its pharmacological profile.

Amides: Partial hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding primary amide. semanticscholar.org This transformation introduces a hydrogen bond donor and acceptor group, which can be crucial for target binding. An improved method for the selective hydration of nitriles to amides using N,N-disubstituted hydroxylamine (B1172632) has been reported, offering a potentially milder alternative to traditional hydrolysis. researchgate.net

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an organocatalyst, to form a tetrazole ring. organic-chemistry.orgmsu.edu Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. A variety of methods for the synthesis of 5-substituted 1H-tetrazoles from nitriles have been developed, including microwave-assisted protocols. organic-chemistry.org

These transformations are highlighted below:

| Target Functional Group | Transformation | Key Reagents |

| Primary Amine | Reduction | LiAlH4, Catalytic Hydrogenation (H2/Pd, Pt, Ni) |

| Primary Amide | Partial Hydrolysis | H+ or OH-, N,N-disubstituted hydroxylamine |

| Tetrazole | [3+2] Cycloaddition | NaN3, Lewis Acid (e.g., ZnCl2, AlCl3) or Organocatalyst |

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form, after hydrolysis, ketones. This provides a route to introduce new carbon-carbon bonds and further functionalize the molecule.

Furthermore, the nitrile group can participate in various cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with photogenerated azomethine ylides can lead to the formation of five-membered heterocyclic rings. beilstein-journals.org While intermolecular oxidopyrylium [5+2] cycloadditions are powerful for constructing bicyclic systems, the reactivity of the nitrile as a dipolarophile would need to be considered in the context of the specific reaction conditions. nih.gov

Rational Design and Synthesis of Conformationally Restricted Analogs for Mechanistic Probing

To gain a deeper understanding of the bioactive conformation and to probe the mechanism of action, the rational design and synthesis of conformationally restricted analogs of 5-Hydroxy-2,3-dimethoxybenzonitrile are invaluable. By incorporating the key pharmacophoric elements into a more rigid scaffold, it is possible to reduce the entropic penalty upon binding to a biological target and potentially enhance potency and selectivity.

The design of such analogs often begins with computational modeling and structural biology studies to identify the key interactions and the putative binding pose of the parent molecule. nih.gov Based on this information, new structures can be designed where the essential functional groups are held in a specific spatial orientation. This can be achieved by introducing cyclic constraints, such as incorporating the benzonitrile core into a bicyclic or polycyclic system. The principles of rational design have been successfully applied in various fields, including the development of scale inhibitors, where the synergy between functional groups and molecular conformation is crucial. psu.edu

The synthesis of these conformationally restricted analogs often requires multi-step synthetic sequences, tailored to the specific target structure. The insights gained from studying the biological activity of these rigid analogs can then be used to refine the pharmacophore model and guide the design of next-generation compounds with improved properties.

Mechanistic Investigations of Biological Interactions and Cellular Pathway Modulation

Engagement with Specific Molecular Targets: Receptor and Enzyme Interactions

The presence of the dimethoxy-phenyl motif is common in a variety of biologically active molecules, suggesting that 5-Hydroxy-2,3-dimethoxybenzonitrile could engage with similar targets.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major class of G protein-coupled receptors that mediate a wide array of physiological and neurological processes. nih.gov Several compounds with substituted phenyl rings have been shown to interact with these receptors. For instance, N-benzyl phenethylamines with dimethoxy substitutions exhibit high affinity and potency as agonists at the 5-HT2A receptor. researchgate.net The interaction is thought to involve key residues within the receptor's binding pocket. researchgate.net

Furthermore, the 5-HT2B receptor has been identified as a crucial modulator of serotonergic activity and is essential for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov Agonist stimulation of the 5-HT2B receptor can produce responses similar to those of SSRIs. nih.gov Given the structural similarities, it is plausible that 5-Hydroxy-2,3-dimethoxybenzonitrile could exhibit affinity for certain serotonin receptor subtypes, potentially acting as an agonist or antagonist, thereby influencing serotonergic signaling. However, without direct experimental evidence, this remains speculative.

The inhibition of enzymes is a common mechanism of action for many therapeutic agents. Flavonoids and other phenolic compounds have demonstrated significant inhibitory effects on various enzymes, including reverse transcriptase (RT), which is crucial for the replication of retroviruses like HIV. nih.gov For example, 5,6,7-trihydroxyflavone (baicalein) is a potent inhibitor of both murine leukemia virus and HIV reverse transcriptases. nih.gov The mode of inhibition was found to be competitive with respect to the template-primer. nih.gov

Additionally, compounds isolated from Juglans mandshurica, which feature hydroxy- and dimethoxybenzoyl moieties, have shown inhibitory activity against HIV-1 reverse transcriptase. epa.gov Specifically, the inhibitory potency of certain compounds against RT activity was found to increase with the number of free hydroxyl groups on the galloyl residues. epa.gov Benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have also been investigated for their enzyme inhibitory activities, showing effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtubitak.gov.tr These findings suggest that 5-Hydroxy-2,3-dimethoxybenzonitrile could potentially act as an enzyme inhibitor, although its specific targets and potency are unknown.

Cellular Responses and Signaling Pathway Perturbations

The potential interaction of 5-Hydroxy-2,3-dimethoxybenzonitrile with cellular machinery could lead to a variety of cellular responses, including the modulation of cell growth and survival pathways.

Numerous studies have highlighted the anti-proliferative and pro-apoptotic effects of compounds structurally related to 5-Hydroxy-2,3-dimethoxybenzonitrile in various cancer cell lines. For instance, 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone has been shown to be selectively cytotoxic against several human cancer cell lines, inducing apoptosis and exhibiting anti-proliferative effects. mdpi.com Similarly, 5-hydroxy 3′,4′,7-trimethoxyflavone has been found to inhibit the proliferation of human breast cancer cells (MCF-7) and induce apoptosis by modulating key apoptotic markers such as p53, Bcl-2, and Bax. researchgate.net Another related compound, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene, a metabolite of a resveratrol (B1683913) analogue, has demonstrated anti-migratory and anti-proliferative activity in ovarian cancer cells. nih.gov

These compounds often exert their effects by triggering intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and ultimately, programmed cell death. The presence of hydroxyl and methoxy (B1213986) groups appears to be important for these activities.

In vitro studies using various cell lines have been instrumental in elucidating the mechanisms of action of these related compounds. For example, the anti-proliferative effects of 5-hydroxy 3′,4′,7-trimethoxyflavone on MCF-7 cells were confirmed using the MTT cytotoxicity assay, and apoptosis was visualized using staining techniques like acridine (B1665455) orange/ethidium bromide and Hoechst 33258. researchgate.net Furthermore, the study demonstrated an increase in cellular reactive oxygen species (ROS) and a shift in the Bax:Bcl-2 ratio, providing mechanistic insights. researchgate.net

The use of in vitro models allows for the controlled investigation of a compound's effects on specific cellular events and the identification of the signaling pathways involved. Should 5-Hydroxy-2,3-dimethoxybenzonitrile be investigated in the future, similar in vitro assays would be crucial to determine its cytotoxic, anti-proliferative, and pro-apoptotic potential.

Utilization as a Pharmacological Tool in Mechanistic Biological Research

While 5-Hydroxy-2,3-dimethoxybenzonitrile itself is not yet established as a pharmacological tool, its structural relatives have been used to probe biological systems. For example, the study of various substituted N-benzyl phenethylamines has helped to validate homology models of the 5-HT2A receptor and to understand the role of specific amino acid residues in ligand binding and receptor activation. researchgate.net

If 5-Hydroxy-2,3-dimethoxybenzonitrile is found to possess specific and potent biological activity, it could be developed into a valuable pharmacological tool for studying particular receptors, enzymes, or cellular pathways. Its relatively simple structure could also make it an attractive scaffold for medicinal chemistry efforts to develop more potent and selective modulators of its biological targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Development of Predictive Models for Biological Response

Correlation of Molecular Descriptors with Observed Biological Activities

Without dedicated research on 5-Hydroxy-2,3-dimethoxybenzonitrile, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of 5-Hydroxy-2,3-dimethoxybenzonitrile

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility. These studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 5-Hydroxy-2,3-dimethoxybenzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties and reactivity. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map for a related compound, 5-Bromo-2-Hydroxybenzaldehyde, revealed that the most negative region (electron-rich) is located around the oxygen atom of the aldehyde group, indicating a likely site for electrophilic attack. nih.gov For 5-Hydroxy-2,3-dimethoxybenzonitrile, the MEP would similarly highlight the electronegative oxygen and nitrogen atoms as regions of high electron density, making them susceptible to electrophilic attack, while the aromatic protons would be regions of lower electron density.

Table 1: Predicted Electronic Properties of a Substituted Benzonitrile (B105546) Derivative from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.9 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Reflects the chemical reactivity and stability. nih.gov |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.9 eV | Energy released when an electron is added. |

Note: The values in this table are illustrative and based on calculations for a structurally related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. nih.gov The actual values for 5-Hydroxy-2,3-dimethoxybenzonitrile would require specific calculations.

Ab Initio Methods in Geometry Optimization and Energy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used for high-accuracy calculations of molecular structures and energies. Geometry optimization using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a very precise three-dimensional structure of 5-Hydroxy-2,3-dimethoxybenzonitrile.

These calculations would determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, in a study of a related compound, 2,5-dimethoxybenzonitrile, the non-hydrogen atoms were found to be essentially coplanar. nih.gov Similar calculations for 5-Hydroxy-2,3-dimethoxybenzonitrile would reveal the preferred orientation of the hydroxyl and methoxy (B1213986) groups relative to the benzonitrile ring, taking into account potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group.

Molecular Docking and Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as 5-Hydroxy-2,3-dimethoxybenzonitrile, might interact with a biological target, typically a protein receptor or an enzyme.

Simulation of Interactions with Receptor Binding Sites and Enzyme Active Sites

Molecular docking simulations can provide valuable insights into the potential biological activity of 5-Hydroxy-2,3-dimethoxybenzonitrile. By docking the molecule into the active sites of various enzymes or the binding sites of receptors, it is possible to predict its binding affinity and mode of interaction.

For example, a study on a structurally similar compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, investigated its interaction with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. nih.gov The docking results revealed that the compound formed hydrogen bonds with key amino acid residues in the active sites of these receptors. nih.gov Specifically, the hydroxyl and methoxy groups were involved in hydrogen bonding interactions. nih.gov

Based on this, a docking study of 5-Hydroxy-2,3-dimethoxybenzonitrile into the active site of a kinase like EGFR could predict similar interactions. The hydroxyl group at the 5-position and the methoxy groups at the 2- and 3-positions would be expected to act as hydrogen bond donors and acceptors, respectively, forming key interactions with the protein's active site residues. The benzonitrile ring could also participate in hydrophobic and π-π stacking interactions.

Table 2: Potential Interactions of a Hydroxy-Dimethoxy Aromatic Compound with EGFR Kinase Active Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue in EGFR |

| Hydrogen Bond | Hydroxyl group | Asp831 |

| Hydrogen Bond | Methoxy group | Lys721, Asp831 |

| π-Sulfur Interaction | Phenyl ring | Cys751 |

| Alkyl Interaction | Methoxy methyl groups | Leu694, Val702, Lys721, Met742 |

Note: This table is based on the docking results for 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone and serves as a predictive model for the potential interactions of 5-Hydroxy-2,3-dimethoxybenzonitrile. nih.gov

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry can be used to model reaction mechanisms and determine the most likely pathways for chemical transformations. For 5-Hydroxy-2,3-dimethoxybenzonitrile, theoretical studies could investigate various potential reactions, such as nucleophilic or electrophilic substitution on the aromatic ring, or reactions involving the nitrile or hydroxyl groups.

Theoretical Vibrational Spectroscopy and Experimental Correlation

Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized compound and to aid in the assignment of the observed spectral bands.

For a molecule like 5-Hydroxy-2,3-dimethoxybenzonitrile, the theoretical vibrational spectrum would show characteristic peaks for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, the C-O stretching of the methoxy groups, and the various vibrations of the aromatic ring. A study on a similar molecule, 3-Hydroxy-4-methoxybenzaldehyde, demonstrated a good correlation between the theoretical and experimental vibrational spectra, which aided in the detailed assignment of the vibrational modes. niscpr.res.in

Table 3: Predicted Characteristic Vibrational Frequencies for 5-Hydroxy-2,3-dimethoxybenzonitrile

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3500-3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methoxy) | 2950-2850 |

| C≡N Stretch | 2240-2220 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| O-H Bend | 1440-1395 |

Note: These are general ranges for the characteristic functional groups and a precise prediction would require specific DFT calculations for 5-Hydroxy-2,3-dimethoxybenzonitrile.

Computational Prediction of Infrared and Raman Frequencies

There is no specific information available in the reviewed scientific literature regarding the computational prediction of the infrared (IR) and Raman frequencies for 5-Hydroxy-2,3-dimethoxybenzonitrile.

Typically, such studies would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT) with a specified basis set (e.g., B3LYP/6-311++G(d,p)), to optimize the molecular geometry of the compound and then calculate its vibrational frequencies. The output of these calculations would be a list of theoretical vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. This data, once scaled, can be compared with experimental spectra to aid in their interpretation.

Analysis of Vibrational Assignments for Structural Characterization

Without computational or experimental spectral data, a detailed analysis of the vibrational assignments for the structural characterization of 5-Hydroxy-2,3-dimethoxybenzonitrile cannot be provided.

A vibrational assignment analysis involves correlating the calculated vibrational frequencies with specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule. This process is often facilitated by calculating the Potential Energy Distribution (PED). The assignments are crucial for confirming the molecular structure and understanding the intramolecular dynamics. For 5-Hydroxy-2,3-dimethoxybenzonitrile, this would involve identifying the characteristic vibrations of the hydroxyl (-OH), methoxy (-OCH3), nitrile (-C≡N), and benzene (B151609) ring moieties.

Advanced Spectroscopic and Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution.

Multi-dimensional NMR Techniques for Assignment of Aromatic and Aliphatic Protons/Carbons

For a molecule such as 5-Hydroxy-2,3-dimethoxybenzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

A detailed analysis would involve the identification of the aromatic protons and their coupling patterns, as well as the singlets corresponding to the methoxy (B1213986) and hydroxyl protons. The distinct chemical shifts of the methoxy groups would provide insight into their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxy-2,3-dimethoxybenzonitrile (Note: The following table is a prediction based on standard chemical shift values and does not represent published experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CN | - | ~118 |

| C2-OCH₃ | - | ~145 |

| C3-OCH₃ | - | ~152 |

| C4 | ~6.8 | ~105 |

| C5-OH | - | ~150 |

| C6 | ~7.0 | ~110 |

| 2-OCH₃ | ~3.9 (s, 3H) | ~56 |

| 3-OCH₃ | ~3.8 (s, 3H) | ~56 |

| 5-OH | Variable | - |

Dynamic NMR for Investigating Rotational Barriers and Conformational Dynamics

Dynamic NMR (DNMR) studies could provide valuable information about the conformational dynamics of 5-Hydroxy-2,3-dimethoxybenzonitrile. Specifically, the rotational barrier around the C-O bonds of the methoxy groups could be investigated. At low temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers, while at higher temperatures, these signals would coalesce. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. However, no such studies have been reported for this compound.

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of 5-Hydroxy-2,3-dimethoxybenzonitrile with high precision. This allows for the calculation of its elemental formula, confirming the identity of the compound. For C₉H₉NO₃, the expected monoisotopic mass is approximately 179.0582 g/mol . HRMS would be able to confirm this value to within a few parts per million, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion of 5-Hydroxy-2,3-dimethoxybenzonitrile, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable structural information. Likely fragmentation pathways would include the loss of methyl groups from the methoxy substituents, the loss of carbon monoxide, and cleavage of the benzene (B151609) ring. The fragmentation pattern would serve as a fingerprint for the compound, useful for its identification in complex mixtures.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of 5-Hydroxy-2,3-dimethoxybenzonitrile (Note: This table is a prediction and does not represent published experimental data.)

| m/z | Possible Fragment |

|---|---|

| 164 | [M-CH₃]⁺ |

| 151 | [M-CO]⁺ |

| 136 | [M-CO-CH₃]⁺ |

| 121 | [M-2CH₃-CO]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on 5-Hydroxy-2,3-dimethoxybenzonitrile would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. To date, the crystal structure of 5-Hydroxy-2,3-dimethoxybenzonitrile has not been reported in the Cambridge Structural Database.

Analysis of Crystal Packing and Supramolecular Assembly

Advanced analytical techniques are indispensable for a detailed analysis of crystal packing. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystal lattice. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation and the packing of molecules in the crystal.

In the case of 5-Hydroxy-2,3-dimethoxybenzonitrile, X-ray diffraction analysis would reveal the hydrogen bonding patterns involving the hydroxyl group and the nitrogen of the nitrile group, as well as potential interactions with the methoxy groups. It would also elucidate the role of weaker interactions, such as π-π stacking between the aromatic rings and C-H···O or C-H···N hydrogen bonds, in stabilizing the crystal structure.

Computational methods, such as Hirshfeld surface analysis, are often used in conjunction with experimental X-ray diffraction data to visualize and quantify intermolecular interactions within a crystal. This approach allows for a detailed understanding of the close contacts between molecules and the nature of the supramolecular architecture. For instance, studies on isomers of hydroxy-dimethoxybenzonitriles often reveal intricate networks of hydrogen bonds and other weak interactions that define their crystal structures.

Co-crystallization Studies with Biological Macromolecules

The investigation of how small molecules interact with biological macromolecules, such as proteins and nucleic acids, is a critical aspect of drug discovery and chemical biology. Co-crystallization is a powerful technique used to obtain a high-resolution snapshot of a small molecule bound to its macromolecular target.

Should 5-Hydroxy-2,3-dimethoxybenzonitrile be investigated for its biological activity, co-crystallization studies would be a key step. This process involves crystallizing the compound in the presence of a target macromolecule. If a stable complex is formed and crystallizes, X-ray crystallography can be used to determine the three-dimensional structure of the complex.

This analysis would reveal the precise binding mode of 5-Hydroxy-2,3-dimethoxybenzonitrile within the active site or an allosteric pocket of the macromolecule. It would identify the specific amino acid residues or nucleotides involved in the interaction and the nature of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. This information is invaluable for understanding the molecule's mechanism of action and for the rational design of more potent and selective analogs.

While specific co-crystallization studies involving 5-Hydroxy-2,3-dimethoxybenzonitrile have not been reported in the scientific literature, the general methodology remains a gold standard in structural biology and medicinal chemistry.

Chemical Reactivity and Mechanistic Organic Chemistry

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The benzene (B151609) ring of 5-Hydroxy-2,3-dimethoxybenzonitrile is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. masterorganicchemistry.comlibretexts.orglibretexts.org These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. The directing effects of these substituents are crucial in determining the position of substitution.

The hydroxyl and methoxy groups are ortho, para-directing activators. libretexts.org In 5-Hydroxy-2,3-dimethoxybenzonitrile, the positions ortho and para to the hydroxyl and methoxy groups are C4, C6, and C5 (which is already substituted). The nitrile group is a deactivating group and a meta-director. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, which are activated by the hydroxyl and methoxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Hydroxy-2,3-dimethoxybenzonitrile

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Hydroxy-2,3-dimethoxy-4-nitrobenzonitrile and/or 5-Hydroxy-2,3-dimethoxy-6-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 5-Hydroxy-4-bromo-2,3-dimethoxybenzonitrile and/or 6-Bromo-5-hydroxy-2,3-dimethoxybenzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-5-hydroxy-2,3-dimethoxybenzonitrile and/or 6-Acetyl-5-hydroxy-2,3-dimethoxybenzonitrile |

Nucleophilic aromatic substitution (SNAAr) on the benzonitrile core is generally less favorable as the ring is electron-rich. However, if a good leaving group were present at a position activated by a strong electron-withdrawing group (like a nitro group), SNAAr could be possible. wikipedia.orgyoutube.com In the case of 5-Hydroxy-2,3-dimethoxybenzonitrile itself, nucleophilic attack on the ring is unlikely without modification.

Specific Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloadditions)

The nitrile group of 5-Hydroxy-2,3-dimethoxybenzonitrile is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. calvin.eduyoutube.com This reaction proceeds through a carboxamide intermediate. The presence of sterically bulky ortho substituents, such as the methoxy group at C2, might hinder the hydrolysis, potentially requiring more forcing reaction conditions. researchgate.netarkat-usa.orgchemicalforums.com

Acid-catalyzed hydrolysis: Heating with an aqueous acid (e.g., H₂SO₄, HCl) would yield 5-Hydroxy-2,3-dimethoxybenzoic acid and ammonium (B1175870) ions. calvin.edu

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) would initially form the sodium salt of the carboxylic acid, which upon acidification would give 5-Hydroxy-2,3-dimethoxybenzoic acid. youtube.commasterorganicchemistry.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). nih.govwikipedia.org This is a valuable transformation for the synthesis of benzylamines.

Table 2: Common Reagents for the Reduction of the Nitrile Group

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | 5-Aminomethyl-3,4-dimethoxyphenol | A powerful reducing agent, capable of reducing the nitrile. nih.gov |

| Catalytic Hydrogenation (H₂, Raney Ni, PtO₂, or Pd/C) | 5-Aminomethyl-3,4-dimethoxyphenol | A common industrial method. The choice of catalyst and conditions can be crucial to avoid side reactions. wikipedia.orgresearchgate.net |

| Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., CoCl₂) | 5-Aminomethyl-3,4-dimethoxyphenol | A milder alternative to LiAlH₄. researchgate.net |

Selective reduction of the nitrile in the presence of other functional groups is an important consideration. For instance, catalytic hydrogenation can sometimes also reduce the aromatic ring under harsh conditions.

Cycloaddition Reactions: Benzonitriles can participate in cycloaddition reactions. For example, benzonitrile oxides, which can be generated from the corresponding benzaldoxime, undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings like isoxazoles. calvin.edursc.org While there is no specific literature on the cycloaddition reactions of 5-Hydroxy-2,3-dimethoxybenzonitrile, it is conceivable that it could be converted to the corresponding nitrile oxide and then reacted with alkenes or alkynes.

Oxidative and Reductive Transformations of Aromatic Rings and Substituents

The substituted benzene ring and its functional groups can undergo various oxidative and reductive transformations.

Oxidation: The hydroxyl group makes the aromatic ring susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of quinone-type structures, especially given the electron-donating nature of the substituents. libretexts.org The phenol (B47542) moiety can be oxidized under various conditions, and the specific outcome would depend on the oxidant used.

Reduction: Catalytic hydrogenation, as mentioned for the nitrile group reduction, can also lead to the reduction of the aromatic ring under more vigorous conditions (high pressure and temperature). This would result in the formation of a substituted cyclohexyl ring system.

Exploration of Unique Reaction Pathways and Reaction Kinetics

Detailed mechanistic studies and reaction kinetics for 5-Hydroxy-2,3-dimethoxybenzonitrile are not extensively reported in the literature. However, we can infer some aspects based on related systems.

The kinetics of the hydrolysis of substituted benzonitriles have been studied, and the reaction rates are influenced by the electronic nature of the substituents. oup.com Electron-withdrawing groups generally accelerate the hydrolysis of the nitrile group. The kinetics of electrophilic aromatic substitution would be rapid due to the activating nature of the hydroxyl and methoxy groups.

Unique reaction pathways could emerge from the interplay of the functional groups. For example, intramolecular reactions could be possible under certain conditions. The proximity of the hydroxyl and methoxy groups might influence the reactivity of the nitrile group through hydrogen bonding or steric effects. Further research would be needed to explore such unique pathways and to determine the precise reaction kinetics for this specific molecule.

Biocatalysis and Biotransformations Involving Benzonitrile Scaffolds

Enzymatic Synthesis of 5-Hydroxy-2,3-dimethoxybenzonitrile Frameworks

The enzymatic synthesis of specialized benzonitrile (B105546) derivatives like 5-hydroxy-2,3-dimethoxybenzonitrile is an area of growing interest, driven by the demand for green and selective chemical processes. While direct enzymatic synthesis of this specific molecule is not widely reported, research on related substituted benzonitriles provides a solid foundation for its potential biocatalytic production. Enzymes such as nitrilases and nitrile hydratases are key players in these synthetic routes.

Enzyme Discovery and Engineering for Enhanced Biocatalytic Activity and Selectivity

The discovery of novel enzymes with desired activities and the engineering of existing ones to improve their performance are central to advancing biocatalysis. For the synthesis of substituted benzonitriles, the focus has been on identifying nitrilases and nitrile hydratases that can accommodate bulky and electronically diverse substituents on the benzene (B151609) ring.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849). nih.gov Their ability to perform this conversion in a single step under mild conditions makes them attractive for industrial applications. uva.nl Researchers have explored various natural sources, including bacteria, fungi, and plants, to discover nitrilases with broad substrate specificity. nih.gov For instance, a nitrilase from Synechocystis sp. PCC6803 has been shown to hydrolyze various aromatic nitriles. researchgate.net

Enzyme engineering, through techniques like site-directed mutagenesis and directed evolution, has been employed to enhance the activity and selectivity of nitrilases for specific substrates. By modifying the amino acid residues in the active site, it is possible to alter the enzyme's affinity for different benzonitrile derivatives. For example, semi-rational engineering of a nitrilase from Synechocystis sp. PCC6803 improved its catalytic efficiency and stereoselectivity for the desymmetrization of 3-substituted glutaronitriles. researchgate.net Such approaches could be adapted to engineer nitrilases that are efficient in synthesizing hydroxylated and methoxylated benzonitriles.

Nitrile hydratases (NHases, EC 4.2.1.84), on the other hand, convert nitriles to the corresponding amides. These enzymes, often working in tandem with amidases, provide an alternative route to carboxylic acids. frontiersin.org The substrate range of NHases has been shown to include various substituted benzonitriles. A study on biocatalytic transformations of aromatic nitriles demonstrated that nitrile hydratase systems possess a very broad substrate range, including the ability to hydrolyze 3,4-dimethoxybenzonitrile. The conversion of β-hydroxynitriles by Rhodococcus strains, which contain nitrile hydratases, further highlights their potential for synthesizing hydroxylated nitrile derivatives.

The discovery of new nitrile hydratases through genome mining and the subsequent characterization of their catalytic abilities is an active area of research. nih.gov For instance, a novel Fe-type nitrile hydratase with the capability to hydrate (B1144303) both aliphatic and aromatic nitriles has been identified, expanding the toolbox of available biocatalysts. nih.gov

Optimization of Biocatalytic Reaction Conditions for Industrial Potential

For any biocatalytic process to be industrially viable, the reaction conditions must be optimized to maximize yield, productivity, and enzyme stability. Key parameters that are typically optimized include temperature, pH, substrate and catalyst concentration, and the use of co-solvents.

The stability of nitrile hydratases, for example, is a critical factor, as many of these enzymes are unstable at elevated temperatures. nih.gov This necessitates operating at lower temperatures, which can increase energy costs. Therefore, a significant research effort is focused on finding or engineering more thermostable NHases. nih.gov The optimization of reaction conditions for the hydrolysis of various nitriles by a Comamonas testosteroni Ni1 NHase revealed a maximal activity at pH ~7.2. marquette.edu

The use of whole-cell biocatalysts versus purified enzymes is another important consideration. While purified enzymes offer higher specificity, whole-cell systems can be more cost-effective as they eliminate the need for enzyme purification. Immobilization of either whole cells or purified enzymes is a common strategy to improve stability and facilitate catalyst recycling. nih.gov

The following table summarizes the optimization of various parameters for the biocatalytic production of amides from nitriles using different nitrile hydratase-producing strains. While not specific to 5-hydroxy-2,3-dimethoxybenzonitrile, the data provides a general framework for the optimization of such reactions.

| Enzyme Source | Substrate | Parameter Optimized | Optimal Condition | Yield/Activity |

| Rhodococcus rhodochrous J1 | Acrylonitrile | Temperature | 20-30 °C | High activity |

| Pseudomonas putida F1 | 3-Cyanopyridine | pH | 7.0 | 26 ± 1.1 U/mg |

| Aurantimonas manganoxydans | Benzonitrile | Metal ion | Co(II) | Enhanced activity |

| Comamonas testosteroni Ni1 | Acrylonitrile | pH | ~7.2 | Maximal activity |

Microbial and Enzymatic Degradation of Benzonitrile Derivatives in Environmental Systems

Benzonitrile and its derivatives can enter the environment through industrial discharge and agricultural use. nih.gov Understanding the microbial and enzymatic processes that lead to their degradation is crucial for assessing their environmental impact and for developing bioremediation strategies.

Investigation of Nitrilase and Hydratase Enzyme Activities

The microbial degradation of benzonitriles is primarily initiated by two types of enzymes: nitrilases and nitrile hydratases. nih.gov

Nitrilase Pathway: Nitrilases directly convert benzonitrile derivatives to the corresponding carboxylic acids and ammonia. nih.gov This one-step conversion is an efficient detoxification mechanism. The substrate specificity of nitrilases can vary significantly between different microbial sources. For example, some nitrilases show a preference for aromatic nitriles, while others are more active towards aliphatic or arylacetonitriles. nih.gov The presence of substituents on the aromatic ring, such as hydroxyl and methoxy (B1213986) groups, can influence the rate of enzymatic hydrolysis. Studies on the degradation of benzonitrile herbicides like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) have confirmed the role of nitrilases in their breakdown. nih.gov

Nitrile Hydratase/Amidase Pathway: In this two-step pathway, a nitrile hydratase first hydrates the nitrile to an amide intermediate. nih.gov Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. nih.gov This pathway is common in many nitrile-degrading bacteria, such as those from the genus Rhodococcus. researchgate.net The substrate range of nitrile hydratases is often broad, allowing for the transformation of a variety of substituted benzonitriles. researchgate.net For instance, Rhodococcus strains have been shown to convert β-hydroxy nitriles, indicating their potential to act on hydroxylated benzonitrile derivatives. researchgate.net

Environmental Biotransformation Studies and Metabolic Pathways

The fate of benzonitrile derivatives in the environment is determined by the metabolic capabilities of the indigenous microbial communities. Biotransformation studies in soil and water systems have revealed the complex pathways involved in their degradation.

For many substituted benzonitriles, the initial enzymatic attack on the nitrile group leads to the formation of the corresponding benzoic acid derivative. This intermediate then enters central metabolic pathways. For example, the degradation of various hydroxybenzonitrile isomers by a Burkholderia sp. strain was shown to proceed via the formation of the corresponding carboxylates, which were then further metabolized through pathways such as the gentisate and protocatechuate pathways, ultimately leading to intermediates of the TCA cycle. nih.gov

The degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) has been studied extensively. Its metabolite, 2,6-dichlorobenzamide (B151250) (BAM), is a persistent groundwater contaminant, highlighting that the initial biotransformation does not always lead to complete mineralization. nih.gov However, studies on other benzonitrile herbicides like bromoxynil and ioxynil suggest that the accumulation of persistent dead-end metabolites may not be a major issue for all such compounds. nih.govgeus.dk

The metabolic pathway for a compound like 5-hydroxy-2,3-dimethoxybenzonitrile in the environment would likely involve initial hydrolysis of the nitrile group by either a nitrilase or a nitrile hydratase/amidase system to form 5-hydroxy-2,3-dimethoxybenzoic acid. This phenolic and methoxylated benzoic acid derivative would then be subject to further microbial degradation. The degradation of aromatic compounds with multiple methoxy groups often involves demethylation reactions catalyzed by monooxygenases, followed by ring cleavage via dioxygenases. The resulting aliphatic intermediates are then funneled into central metabolism.

The following table provides a simplified overview of the potential initial steps in the environmental biotransformation of 5-Hydroxy-2,3-dimethoxybenzonitrile based on known metabolic pathways of related compounds.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Pharmaceutically Relevant Scaffolds and Lead Compound Discovery

The structural motifs present in 5-Hydroxy-2,3-dimethoxybenzonitrile are found in numerous biologically active molecules. Its utility as a precursor in pharmaceutical synthesis stems from the ability to selectively modify its functional groups to generate diverse libraries of compounds for lead discovery and optimization.

Substituted benzonitriles are recognized as important pharmacophores and versatile synthetic intermediates in drug discovery. The nitrile group can be transformed into various nitrogen-containing heterocycles or other functional groups such as amines, amides, and carboxylic acids, which are prevalent in pharmaceuticals. For instance, the benzonitrile (B105546) moiety is a key structural component in several commercially available drugs, highlighting its importance in medicinal chemistry. nih.gov The synthesis of complex pharmaceutical intermediates often involves the use of substituted benzonitriles. researchgate.net

The methoxy (B1213986) and hydroxyl groups on the aromatic ring also play crucial roles. They can be selectively protected or deprotected, allowing for regioselective reactions at other positions. Furthermore, these groups can participate in cross-coupling reactions or act as directing groups in electrophilic aromatic substitution reactions, facilitating the introduction of further complexity. Phenol (B47542) derivatives, in general, are highly valued as building blocks for the synthesis of bioactive natural products. nih.gov The presence of methoxy groups, as seen in guaiacol (B22219) derivatives, is a feature of many biologically active synthetic constructs, including those with anticancer properties. nih.gov

Research has demonstrated that methoxyphenol derivatives are useful as synthetic intermediates for medicines. google.com The synthesis of various benzimidazole (B57391) and benzothiazole (B30560) carboxamides with varying numbers of methoxy and/or hydroxy moieties has been explored, with these substitutions enhancing the antioxidant activity of the resulting compounds. The strategic placement of these groups can significantly influence the biological activity of the final molecule.

The versatility of benzonitriles extends to their use in the preparation of a wide range of compounds with properties such as antipicornaviral, anti-inflammatory, and anti-asthma activities. google.com The synthesis of functionalized benzonitriles is a key step in accessing novel molecules with potential therapeutic applications. thieme-connect.de

A hypothetical synthetic route starting from 5-Hydroxy-2,3-dimethoxybenzonitrile could involve the alkylation or acylation of the hydroxyl group, followed by the transformation of the nitrile group into a tetrazole or an amidine, common bioisosteres in medicinal chemistry. Alternatively, the aromatic ring could be further functionalized through reactions guided by the existing substituents.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The chemical reactivity that makes 5-Hydroxy-2,3-dimethoxybenzonitrile attractive for pharmaceutical synthesis also extends to the agrochemical and specialty chemical industries. Many of the core structures found in modern herbicides, insecticides, and fungicides are derived from substituted aromatic compounds.

Benzonitrile and its derivatives are established intermediates in the production of various agrochemicals. atamankimya.comacs.orgrsc.orgresearchgate.net The nitrile group can be a precursor to active moieties in pesticides and herbicides. For example, the synthesis of certain herbicides has utilized benzonitrile structures. atamankimya.com The presence of methoxy and hydroxyl groups can influence the uptake, transport, and mode of action of the agrochemical in the target organism.

Methoxyphenols are also known intermediates for agrochemicals. google.com The synthesis of polycyclic pyrazolinone derivatives containing an aryloxy phenol fragment has yielded compounds with promising herbicidal activity, demonstrating good control of weeds and selectivity between crops and weeds. nih.gov

The production of specialty chemicals, such as dyes and pigments, also relies on versatile aromatic intermediates. The chromophoric properties of a molecule can be fine-tuned by the introduction of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitrile) groups on an aromatic ring. Therefore, 5-Hydroxy-2,3-dimethoxybenzonitrile could potentially serve as a scaffold for the synthesis of novel colorants.

Application in Materials Science and Polymer Chemistry for Functional Molecules

In the realm of materials science and polymer chemistry, there is a continuous search for new monomers and functional molecules that can impart specific properties to materials, such as thermal stability, conductivity, or photoresponsiveness. The structural features of 5-Hydroxy-2,3-dimethoxybenzonitrile make it a candidate for such applications.

Phenol derivatives are known to be precursors for conducting polymers. nih.gov The hydroxyl group of 5-Hydroxy-2,3-dimethoxybenzonitrile can be used as a point of polymerization, potentially leading to the formation of novel polymers with interesting electronic or thermal properties. m-Aryloxy phenols, for example, have shown versatility in the fields of materials science and organic electronics. nih.gov They are used in the production of plastics, adhesives, and coatings to improve thermal stability and flame resistance. nih.gov

The nitrile group is also a valuable functional group in polymer chemistry. It can enhance the thermal stability and solvent resistance of polymers. Functionalized benzonitriles have been incorporated into conjugated polymers for applications in organic solar cells. unc.edu The strong electron-withdrawing nature of the cyano group can significantly impact the electronic properties of the resulting polymer. unc.edu Benzonitrile itself is used in the production of resins and polymers, contributing to materials with specific properties like heat resistance. atamankimya.com

The diverse reactivity of 5-Hydroxy-2,3-dimethoxybenzonitrile makes it a promising, albeit underexplored, building block for the creation of a wide array of functional molecules and materials.

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-2,3-dimethoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde or benzoic acid precursor. For example:

- Step 1 : Protection of hydroxyl groups using acetyl or methoxy groups (e.g., acetylation with acetic anhydride under reflux) .

- Step 2 : Cyanide introduction via nucleophilic substitution (e.g., treatment with KCN/CuCN in DMF at 80–100°C) .

- Step 3 : Selective deprotection of hydroxyl/methoxy groups using acidic or basic conditions (e.g., HCl/MeOH for acetyl removal) .

Key variables include solvent polarity (DMF vs. THF), temperature control to avoid side reactions, and catalyst choice (e.g., CuCN for regioselective nitrile formation). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing 5-Hydroxy-2,3-dimethoxybenzonitrile, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and hydroxyl (δ ~5.5–6.0 ppm, exchangeable) protons. Aromatic protons appear as doublets due to substituent asymmetry. Contradictions arise from solvent effects (DMSO vs. CDCl3) or tautomerism; deuterated solvents with controlled pH can stabilize specific forms .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220–2260 cm⁻¹) and hydroxyl (broad ~3200–3600 cm⁻¹) groups. Overlapping peaks (e.g., methoxy C-O) are resolved by comparing with computational IR predictions .

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. 195.16 g/mol) and fragmentation patterns. Discrepancies due to in-source decay are addressed by adjusting ionization energy (ESI vs. EI) .

Q. What are the stability profiles of 5-Hydroxy-2,3-dimethoxybenzonitrile under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitrile group.

- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers; hydroxyl groups promote hygroscopicity .

- Thermal Stability : Decomposition above 150°C (DSC/TGA data recommended). Short-term room-temperature storage is acceptable if purity >95% (HPLC-verified) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-Hydroxy-2,3-dimethoxybenzonitrile be addressed?

Methodological Answer: Regioselectivity issues arise during nitrile introduction or methoxy deprotection. Strategies include:

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control nitrile placement .

- Protection-Deprotection Sequences : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to avoid unwanted substitutions .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps (e.g., Fukui indices) .

Q. How should researchers resolve contradictory NMR data when assigning substituent positions?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlate coupling patterns to distinguish adjacent protons (e.g., J = 8–10 Hz for ortho-substituted aromatics) .

- NOESY Experiments : Identify spatial proximity between methoxy and hydroxyl groups.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

- Cross-Validation : Compare with X-ray crystallography data (if available) or literature analogs (e.g., 2-hydroxybenzonitrile derivatives) .

Q. What computational tools are effective for predicting the reactivity of 5-Hydroxy-2,3-dimethoxybenzonitrile in nucleophilic environments?

Methodological Answer:

- Reaxys/PubChem : Retrieve reaction data for analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile) to infer reactivity trends .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., DMSO vs. water) on nitrile group accessibility.

- Machine Learning (PISTACHIO/BKMS) : Predict reaction pathways using databases of benzonitrile derivatives .

Q. How can catalytic systems be optimized for large-scale synthesis without compromising purity?

Methodological Answer:

- Heterogeneous Catalysis : Use immobilized Cu catalysts to enhance recyclability and reduce metal contamination .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, minimizing byproducts (e.g., di- or tri-substituted analogs) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.